molecular formula C8H12F3N B12982310 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine

Cat. No.: B12982310
M. Wt: 179.18 g/mol
InChI Key: JNRWBJQAIZLHMZ-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine is a chiral bicyclic amine building block of significant interest in advanced pharmaceutical and chemical research. The compound features a norbornane (bicyclo[2.2.1]heptane) scaffold, which provides a rigid, three-dimensional structure that can enhance potency and selectivity when incorporated into target molecules . The presence of the trifluoromethyl (CF3) group is a key structural feature, as its introduction is known to improve membrane permeability and increase metabolic stability in comparison to non-fluorinated analogues, making it a valuable modification in drug discovery . This compound serves as a versatile precursor for the synthesis of chiral ligands, organocatalysts, and complex molecular architectures, particularly where a sterically defined and enantiomerically pure framework is required . Its structural characteristics make it a candidate for developing new materials and chemical entities with potential applications in medicinal chemistry and asymmetric synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H12F3N

Molecular Weight

179.18 g/mol

IUPAC Name

4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine

InChI

InChI=1S/C8H12F3N/c9-8(10,11)6-1-3-7(12,5-6)4-2-6/h1-5,12H2

InChI Key

JNRWBJQAIZLHMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine typically involves the introduction of a trifluoromethyl group into a bicyclic heptane structure. One common method involves the reaction of a bicyclo[2.2.1]heptan-1-amine precursor with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound has been investigated for its potential as a pharmacological agent, particularly in the development of novel drugs targeting specific receptors. For instance, research has indicated that derivatives of bicyclic amines can act as positive allosteric modulators for A3 adenosine receptors, which are implicated in various physiological processes and diseases . The introduction of trifluoromethyl groups in such structures often enhances their biological activity and selectivity.

Synthesis of Chiral Compounds
The synthesis of chiral non-racemic diamines from bicyclic precursors, including 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine, has been explored. These compounds are valuable in the synthesis of pharmaceuticals due to their ability to provide specific stereochemistry necessary for biological activity . The stereodivergent synthesis routes allow for the generation of diverse chiral centers, facilitating the development of a variety of bioactive compounds.

Material Science

Polymer Chemistry
In materials science, 4-(trifluoromethyl)bicyclo[2.2.1]heptan-1-amine can serve as a building block for the synthesis of advanced polymers with tailored properties. The trifluoromethyl group imparts unique characteristics such as increased hydrophobicity and thermal stability, making these polymers suitable for applications in coatings, adhesives, and other industrial materials.

Nanocomposites
Research indicates that incorporating bicyclic amines into nanocomposite materials can enhance mechanical properties and thermal resistance. This is particularly relevant in the development of lightweight and durable materials for aerospace and automotive applications .

Case Studies

Study Focus Findings
Synthesis of Chiral DiaminesInvestigated various synthetic routes for producing chiral diamines from bicyclic aminesSuccessful synthesis routes were established, demonstrating high yields and selectivity towards desired stereoisomers .
A3 Adenosine Receptor ModulationExplored the pharmacological activity of bicyclic aminesCompounds exhibited promising allosteric modulation properties, indicating potential therapeutic applications in treating conditions related to A3 receptor dysfunction .
Polymer DevelopmentExamined the use of trifluoromethyl-substituted bicyclic amines in polymer synthesisResulted in polymers with enhanced thermal stability and mechanical strength, suitable for industrial applications .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclo[2.2.1]heptane Scaffold

4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine (CAS 1245647-64-6)
  • Molecular Formula : C₈H₁₃F₂N
  • Molecular Weight : 161.19 g/mol
  • Key Differences : The CHF₂ group at the 4-position reduces electronegativity and lipophilicity compared to CF₃. This may improve aqueous solubility but decrease metabolic stability in vivo .
2-Bromobicyclo[2.2.1]heptan-1-amine Hydrochloride (CAS 1432679-02-1)
  • Molecular Formula : C₇H₁₃BrClN
  • Molecular Weight : 226.54 g/mol
  • Key Differences : Bromine at position 2 introduces steric bulk and polarizability. The hydrochloride salt enhances stability and solubility, making it a versatile scaffold for nucleophilic substitutions .
2,2-Difluorobicyclo[2.2.1]heptan-1-amine Hydrochloride
  • Molecular Formula : C₇H₁₂F₂ClN
  • Molecular Weight : 183.63 g/mol

Bicyclo Ring Size Variations

4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine (CAS 135908-49-5)
  • Molecular Formula : C₉H₁₄F₃N
  • Molecular Weight : 193.21 g/mol
  • Key Differences: The bicyclo[2.2.2]octane scaffold (larger ring) reduces ring strain and increases conformational flexibility. This may lower binding affinity in rigid receptor pockets compared to the norbornane system .

Parent Compound and Stereochemical Variants

Bicyclo[2.2.1]heptan-1-amine (CAS 21245-51-2)
  • Molecular Formula : C₇H₁₃N
  • Molecular Weight : 111.19 g/mol
  • Key Differences : The absence of substituents results in lower molecular weight and reduced steric hindrance, serving as a baseline for evaluating substituent effects .
endo-2-Aminonorbornane Hydrochloride (CAS 65481-69-8)
  • Molecular Formula : C₇H₁₄ClN
  • Molecular Weight : 147.65 g/mol
  • Key Differences : Stereochemistry (endo vs. exo) and substitution at position 2 influence solubility and reactivity. The hydrochloride salt improves crystallinity for pharmaceutical applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Properties/Applications References
4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-amine C₈H₁₂F₃N 179.19 CF₃ at position 4 High lipophilicity; drug candidate
4-(Difluoromethyl)bicyclo[2.2.1]heptan-1-amine C₈H₁₃F₂N 161.19 CHF₂ at position 4 Improved solubility; metabolic studies
2-Bromobicyclo[2.2.1]heptan-1-amine HCl C₇H₁₃BrClN 226.54 Br at position 2 Nucleophilic substitution scaffold
Bicyclo[2.2.1]heptan-1-amine C₇H₁₃N 111.19 None Baseline for substituent comparison
4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine C₉H₁₄F₃N 193.21 CF₃ on larger ring Flexible scaffold; materials science

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